molecular formula C15H12F2N2O2 B12721374 Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- CAS No. 57160-54-0

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)-

Cat. No.: B12721374
CAS No.: 57160-54-0
M. Wt: 290.26 g/mol
InChI Key: JTZIARLUMOOVEX-UHFFFAOYSA-N
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Description

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- is a chemical compound with the molecular formula C15H12F2N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(4-methoxyphenyl)-2,6-difluoro-
  • Benzamide, N-(2-iodo-4-methylphenyl)-2,6-difluoro-

Uniqueness

Benzamide, 2,6-difluoro-N-(((4-methylphenyl)amino)carbonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-difluoro and 4-methylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

57160-54-0

Molecular Formula

C15H12F2N2O2

Molecular Weight

290.26 g/mol

IUPAC Name

2,6-difluoro-N-[(4-methylphenyl)carbamoyl]benzamide

InChI

InChI=1S/C15H12F2N2O2/c1-9-5-7-10(8-6-9)18-15(21)19-14(20)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H2,18,19,20,21)

InChI Key

JTZIARLUMOOVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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